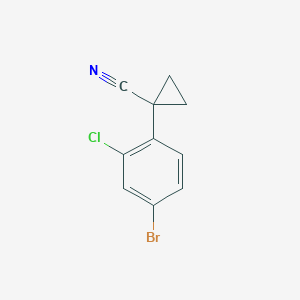
1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- is an organic compound with the molecular formula C10H7BrClN. This compound features a cyclopropane ring attached to a carbonitrile group and a phenyl ring substituted with bromine and chlorine atoms. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-2-chlorobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for the addition of reagents and the control of reaction conditions such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
Substitution: Products include various substituted phenylcyclopropanecarbonitriles.
Oxidation: Products include carboxylic acids.
Reduction: Products include amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarbonitrile, 1-(4-bromo-2-fluorophenyl)-
- Cyclopropanecarbonitrile, 1-(4-chlorophenyl)-
- Cyclopropanecarbonitrile, 1-(4-boronophenyl)-
Uniqueness
Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of these substituents can influence the compound’s electronic properties and its interactions with other molecules.
Properties
CAS No. |
749929-89-3 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.52 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
PUQPBFAEYWRFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide](/img/structure/B12275866.png)
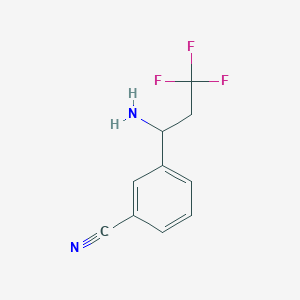
![2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12275876.png)
![1,3-Bis[(4-ethyloxyphenyl)amino]urea](/img/structure/B12275879.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12275881.png)
![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12275887.png)
![(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12275892.png)
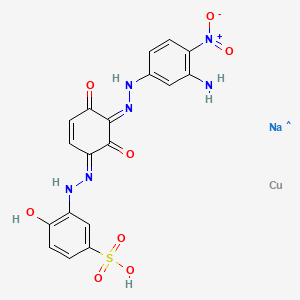
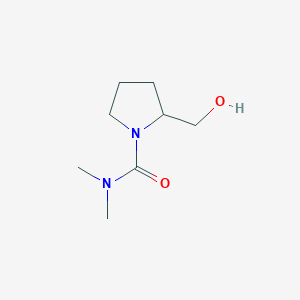
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal](/img/structure/B12275932.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
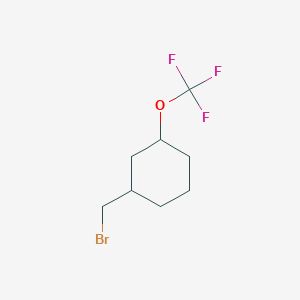
![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
